molecular formula C15H8BrNO4 B13673797 2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13673797
M. Wt: 346.13 g/mol
InChI Key: RAJLOIPOGPSAPO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H8BrNO4 and its molecular weight is 346.13 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromo-2-nitrophenyl)-1H-indene-1,3(2H)-dione, with CAS number 1301219-53-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C15H8BrNO4
  • Molecular Weight : 346.13 g/mol
  • Purity : Typically ≥98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit the following activities:

  • Antioxidant Activity : The nitro group in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This is particularly relevant in cancer types such as breast and lung cancer.

Biological Activity Data

Activity Type Mechanism Reference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis, inhibits cell proliferation
AntimicrobialInhibits bacterial growth

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Effects : Another investigation assessed the compound's efficacy against various bacterial strains. Results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. The following findings are noteworthy:

  • Synthesis Optimization : Modifications in synthetic routes have led to increased yields and purity levels, facilitating more extensive biological testing.
  • Structure-Activity Relationship (SAR) : Studies exploring SAR have identified key functional groups that enhance biological activity, paving the way for the development of more potent derivatives.

Properties

Molecular Formula

C15H8BrNO4

Molecular Weight

346.13 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C15H8BrNO4/c16-8-5-6-11(12(7-8)17(20)21)13-14(18)9-3-1-2-4-10(9)15(13)19/h1-7,13H

InChI Key

RAJLOIPOGPSAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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